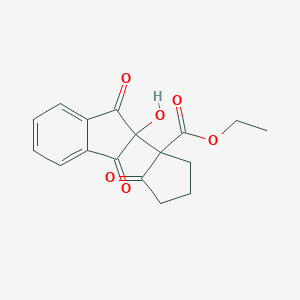
ethyl 1-(2-hydroxy-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)-2-oxocyclopentanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-(2-hydroxy-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)-2-oxocyclopentanecarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of Ethyl 1-(2-hydroxy-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)-2-oxocyclopentanecarboxylate is not fully understood. However, it is believed to work by inhibiting specific enzymes and signaling pathways that are involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
Ethyl 1-(2-hydroxy-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)-2-oxocyclopentanecarboxylate has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation, inhibit tumor growth, and improve cognitive function. It has also been shown to have antioxidant and neuroprotective properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Ethyl 1-(2-hydroxy-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)-2-oxocyclopentanecarboxylate in lab experiments is its versatility. It can be used in various research applications, and its mechanism of action makes it a promising candidate for treating various diseases. However, one of the limitations is that its full mechanism of action is not yet understood, which limits its potential applications.
Future Directions
There are several future directions for the research and development of Ethyl 1-(2-hydroxy-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)-2-oxocyclopentanecarboxylate. One direction is to further investigate its potential use in treating neurodegenerative diseases. Another direction is to study its potential as an antiviral agent, particularly against emerging viruses such as SARS-CoV-2. Additionally, there is a need to understand its mechanism of action better to develop more targeted and effective treatments.
Synthesis Methods
The synthesis of Ethyl 1-(2-hydroxy-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)-2-oxocyclopentanecarboxylate involves the reaction of 2-hydroxy-1,3-dioxo-2,3-dihydro-1H-indene-2-carboxylic acid with ethyl 2-oxocyclopentanecarboxylate in the presence of a suitable catalyst. The reaction is carried out under specific conditions to obtain the desired product in high yield and purity.
Scientific Research Applications
Ethyl 1-(2-hydroxy-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)-2-oxocyclopentanecarboxylate has shown promising results in various scientific research applications. It has been studied for its potential use as an anti-inflammatory agent, antitumor agent, and antiviral agent. It has also been investigated for its role in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
Product Name |
ethyl 1-(2-hydroxy-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)-2-oxocyclopentanecarboxylate |
|---|---|
Molecular Formula |
C17H16O6 |
Molecular Weight |
316.3 g/mol |
IUPAC Name |
ethyl 1-(2-hydroxy-1,3-dioxoinden-2-yl)-2-oxocyclopentane-1-carboxylate |
InChI |
InChI=1S/C17H16O6/c1-2-23-15(21)16(9-5-8-12(16)18)17(22)13(19)10-6-3-4-7-11(10)14(17)20/h3-4,6-7,22H,2,5,8-9H2,1H3 |
InChI Key |
ADUJFQIHXMFIBW-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1(CCCC1=O)C2(C(=O)C3=CC=CC=C3C2=O)O |
Canonical SMILES |
CCOC(=O)C1(CCCC1=O)C2(C(=O)C3=CC=CC=C3C2=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[3-(4-Methylphenyl)-5-isoxazolyl]acetonitrile](/img/structure/B259480.png)
![Pyridin-2-yl-[3-(thiophene-2-carbonyl)-1,2-oxazol-4-yl]methanone](/img/structure/B259483.png)
![Methyl 4-[6-amino-5-cyano-3-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate](/img/structure/B259488.png)
![1-Methyl-4-[4-(4-methylphenoxy)butyl]piperazine](/img/structure/B259489.png)
![12-(4-methylphenyl)-13,14,16,18-tetrazatetracyclo[9.7.0.02,7.013,17]octadeca-1(11),2,4,6,15,17-hexaene](/img/structure/B259492.png)

![2-Amino-3-[4-(2-amino-5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)-1-piperazinyl]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B259495.png)


![N-[4-(aminocarbonyl)phenyl]-4-[(4-benzylpiperidin-1-yl)methyl]benzamide](/img/structure/B259504.png)
![3-[(4-Chlorophenyl)sulfanyl]-1-(morpholin-4-yl)propan-1-one](/img/structure/B259505.png)


![Ethyl 7-hydroxy-2-[(4-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B259511.png)